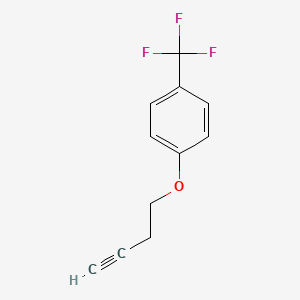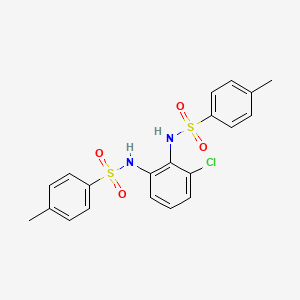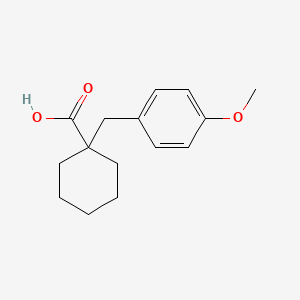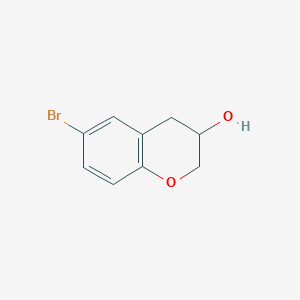![molecular formula C21H14ClFN2S B12276375 1-(4-Chlorophenyl)-4-[(4-fluorobenzyl)sulfanyl]phthalazine](/img/structure/B12276375.png)
1-(4-Chlorophenyl)-4-[(4-fluorobenzyl)sulfanyl]phthalazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorophenyl)-4-[(4-fluorobenzyl)sulfanyl]phthalazine is a synthetic organic compound that belongs to the phthalazine family It is characterized by the presence of a chlorophenyl group, a fluorobenzyl group, and a sulfanyl linkage attached to the phthalazine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-4-[(4-fluorobenzyl)sulfanyl]phthalazine typically involves the following steps:
Formation of the Phthalazine Core: The phthalazine core can be synthesized through the cyclization of appropriate hydrazine derivatives with phthalic anhydride or its derivatives.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 4-chlorophenyl halides and suitable nucleophiles.
Attachment of the Fluorobenzyl Group: The fluorobenzyl group can be attached through a nucleophilic substitution reaction involving 4-fluorobenzyl halides and thiol derivatives.
Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the intermediate compounds with sulfur-containing reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Chlorophenyl)-4-[(4-fluorobenzyl)sulfanyl]phthalazine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the halogen groups or to modify the phthalazine core using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl and fluorobenzyl groups can undergo nucleophilic or electrophilic substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenated reagents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dehalogenated derivatives and modified phthalazine cores.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
1-(4-Chlorophenyl)-4-[(4-fluorobenzyl)sulfanyl]phthalazine has several scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific biological pathways.
Materials Science: Utilization in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: Investigation of its effects on biological systems to understand its mechanism of action and potential therapeutic applications.
Industrial Chemistry: Use as an intermediate in the synthesis of other complex organic compounds.
Mécanisme D'action
The mechanism of action of 1-(4-Chlorophenyl)-4-[(4-fluorobenzyl)sulfanyl]phthalazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Chlorophenyl)-4-[(4-fluorobenzyl)oxy]phthalazine: Similar structure but with an oxygen linkage instead of a sulfanyl linkage.
1-(4-Chlorophenyl)-4-[(4-fluorobenzyl)amino]phthalazine: Similar structure but with an amino linkage instead of a sulfanyl linkage.
1-(4-Chlorophenyl)-4-[(4-fluorobenzyl)carbonyl]phthalazine: Similar structure but with a carbonyl linkage instead of a sulfanyl linkage.
Uniqueness
1-(4-Chlorophenyl)-4-[(4-fluorobenzyl)sulfanyl]phthalazine is unique due to the presence of the sulfanyl linkage, which can impart distinct chemical and biological properties compared to its analogs. The sulfanyl group may influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C21H14ClFN2S |
|---|---|
Poids moléculaire |
380.9 g/mol |
Nom IUPAC |
1-(4-chlorophenyl)-4-[(4-fluorophenyl)methylsulfanyl]phthalazine |
InChI |
InChI=1S/C21H14ClFN2S/c22-16-9-7-15(8-10-16)20-18-3-1-2-4-19(18)21(25-24-20)26-13-14-5-11-17(23)12-6-14/h1-12H,13H2 |
Clé InChI |
GIGDWJUNIBQMJP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=NN=C2SCC3=CC=C(C=C3)F)C4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-9H-purine](/img/structure/B12276298.png)
![benzyl N-[1-(2-carbamoylpyrrolidin-1-yl)-3-hydroxy-1-oxobutan-2-yl]carbamate](/img/structure/B12276299.png)
![4,4'-hexane-1,6-diylbistetrahydro-1aH-oxireno[f]isoindole-3,5(2H,4H)-dione](/img/structure/B12276305.png)

amino}methyl)benzonitrile](/img/structure/B12276319.png)
![2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4-methoxy-1,3-benzothiazole](/img/structure/B12276322.png)




![2-[(4-Cyanobenzyl)sulfanyl]-4-(4-methoxyphenyl)-6-(thiophen-2-yl)pyridine-3-carbonitrile](/img/structure/B12276368.png)
![5-Methoxy-6-[5-(5-methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-2-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B12276379.png)
![3-Ethyl-5-[2-(3-methyloxazolidin-2-ylidene)ethylidene]-2-thioxooxazolidin-4-one](/img/structure/B12276382.png)
